molecular formula C10H13NO B084538 3-苄基恶唑烷 CAS No. 13657-16-4

3-苄基恶唑烷

货号 B084538
CAS 编号: 13657-16-4
分子量: 163.22 g/mol
InChI 键: FQNODHUYZYLTPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzyloxazolidine is a chemical compound that can be synthesized through various chemical processes. It is a part of the oxazolidine family, which are five-membered heterocyclic compounds containing oxygen and nitrogen. This compound has been studied for its potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of 3-Benzyloxazolidine derivatives has been approached through different methodologies. For instance, asymmetric synthesis has been used for creating 3-substituted tetrahydro-2-benzazepines, starting from compounds like 1-bromo-2-iodobenzene and proceeding through a series of reactions to produce tricyclic oxazolidine derivatives with high diastereoselectivity (Quick et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Benzyloxazolidine and its derivatives can be intricate, with specific configurations leading to different chemical behaviors. For example, the structure of (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine has been established, showing an envelope conformation of the oxazolidine ring and confirming the absolute configuration of the compound (Gzella et al., 2010).

Chemical Reactions and Properties

3-Benzyloxazolidine compounds participate in various chemical reactions. For example, they can undergo catalytic oxidation processes or participate in ring-opening reactions. The catalytic activity and reaction outcomes can significantly differ based on the substituents and reaction conditions (Bikas et al., 2018).

Physical Properties Analysis

While specific physical properties of 3-Benzyloxazolidine are not extensively documented in the provided literature, such properties typically include melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of 3-Benzyloxazolidine derivatives include their reactivity, stability, and compatibility with different chemical reagents and conditions. For instance, reactions involving 3-Benzyloxazolidine can lead to the formation of diverse structures, such as benzoxazoles, through electrochemical synthesis methods, indicating the compound's versatility in organic synthesis (Koleda et al., 2017).

科学研究应用

  1. 降血糖药: 具有基于恶唑侧链的苄基恶唑烷-2,4-二酮表现出降血糖作用,有效降低肥胖小鼠的血糖水平。结合苯并呋喃结构显着增强了它们的效力,突出了它们作为糖尿病药物的潜力 (Dow 等人,1991)

  2. 抗微生物剂: 苯并恶唑衍生物,包括与苄基恶唑烷相关的衍生物,对包括铜绿假单胞菌和金黄色葡萄球菌在内的各种病原体表现出广谱抗微生物活性。一些化合物表现出显着的抗分枝杆菌活性,表明它们可用作设计新型有效药物的支架 (Ertan-Bolelli 等人,2016)

  3. 托烷的合成: 3-(2-芳基恶唑烷-3-基)托烷由芳香醛和 3-[N-(2-羟乙基)氨基]托烷合成。这些化合物在药物化学和药物设计中具有潜在应用 (Kostochka 等人,2003)

  4. 驱虫活性: 合成了新型 3-苄基-2-(4'-取代苯基)-4(5H)-(4''-硝基苯基氨基)-1, 3-恶唑烷衍生物,并评估了它们的驱虫活性。表征了它们的结构和纯度,表明它们作为治疗剂的潜力 (Selvam 等人,2011)

  5. 除草剂: 评估了苯并恶唑,包括与苄基恶唑烷相关的苯并恶唑,的植物毒性,并显示出作为新型除草剂的潜力。它们对各种植物物种表现出显着的抑制作用,表明它们在农业中的应用 (Sangi 等人,2018)

  6. 抗炎和镇痛活性: 对结构上与苄基恶唑烷相关的 5-硝基-2-苯并恶唑啉酮的新曼尼希碱基的研究表明具有显着的体内抗炎和镇痛活性。它们可以进一步评估其潜在治疗应用 (Köksal 等人,2007)

  7. 癌症研究: 研究了一种恶唑烷衍生物对耐药急性白血病细胞的抗肿瘤活性。研究表明,它调节重要的通路,包括细胞周期和免疫系统调节通路,表明其在癌症治疗中的潜力 (Carvalho 等人,2021)

属性

IUPAC Name

3-benzyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNODHUYZYLTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312774
Record name 3-Benzyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13657-16-4
Record name 13657-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13657-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Benzyloxazolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxazolidine
Reactant of Route 2
Reactant of Route 2
3-Benzyloxazolidine
Reactant of Route 3
Reactant of Route 3
3-Benzyloxazolidine
Reactant of Route 4
3-Benzyloxazolidine
Reactant of Route 5
Reactant of Route 5
3-Benzyloxazolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Benzyloxazolidine

Q & A

Q1: What is the structural significance of 3-Benzyloxazolidine in relation to the research paper?

A1: The paper investigates the synthesis of 3-(2-aryloxazolidin-3-yl)tropanes. 3-Benzyloxazolidine represents a specific example within this broader class of compounds where the "aryl" substituent is a phenylmethyl (benzyl) group. [] This suggests potential research interest in understanding how different aryl substituents, including benzyl, influence the synthesis and properties of these tropane derivatives.

Q2: Can we anticipate future research directions involving 3-Benzyloxazolidine based on this study?

A2: While the abstract doesn't provide specific data on 3-Benzyloxazolidine, its connection to the synthesized compounds suggests potential future research. Researchers might explore:

  • Synthesis optimization: Investigating if the synthetic methodologies described in the paper can be applied or adapted specifically for 3-Benzyloxazolidine-containing tropane derivatives. []
  • Structure-activity relationships: Studying how the benzyl group, compared to other aryl substituents, affects the biological activity, if any, of these tropane derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。